Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Isomeric Variations
The IUPAC name diethyl ((((diethoxyphosphinothioyl)thio)methyl)thio)butanedioate derives from its succinate backbone (butanedioic acid) esterified at both carboxyl groups, coupled with a bis-thiomethylphosphorothioate substituent. Key nomenclature elements include:
- Diethyl butanedioate : Indicates esterification of succinic acid at both carboxylic acid positions with ethyl groups.
- (((Diethoxyphosphinothioyl)thio)methyl)thio : Specifies a methylthio group (-S-CH2-S-) bonded to a diethoxyphosphinothioyl moiety (P=S with two ethoxy substituents).
Isomeric variations arise from:
- Stereochemistry at phosphorus : The thiophosphoryl group (P=S) can exhibit pyramidal inversion, though restricted rotation around P-S bonds may lead to axial chirality.
- Ester conformation : Ethyl ester groups may adopt gauche or anti conformations relative to the succinate backbone.
- Thioether linkage geometry : The -S-CH2-S- bridge introduces potential torsional isomerism, though free rotation typically prevents stable stereoisomers.
Structural Elucidation via Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ³¹P NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- Strong absorbance at 1740 cm⁻¹ (ester C=O stretch).
- P=S vibration at 650–680 cm⁻¹.
- C-S stretches at 680–720 cm⁻¹.
Mass Spectrometry (MS)
Comparative Analysis with Related Organophosphorus Succinate Derivatives
The target compound exhibits three structural innovations compared to classical organophosphorus succinates:
- Extended thiomethyl bridge : Unlike malathion derivatives with direct P-S bonding to the succinate, the -S-CH2-S- linker increases conformational flexibility and alters hydrolysis kinetics.
- Diethoxy vs. methoxy phosphorus substituents : Ethoxy groups enhance lipophilicity compared to methoxy analogues, impacting solubility (logP ≈ 3.1 vs. 2.4 for malathion monocarboxylic acid).
- Bis-esterification : Full esterification of both succinate carboxyls contrasts with monoester metabolites like malathion β-monoacid, conferring greater stability against esterase-mediated hydrolysis.
Properties
CAS No. |
63233-99-8 |
|---|---|
Molecular Formula |
C13H25O6PS3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
diethyl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate |
InChI |
InChI=1S/C13H25O6PS3/c1-5-16-12(14)9-11(13(15)17-6-2)22-10-23-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
QFTYEDWAEHEEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SCSP(=S)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Diethyl butanedioate (diethyl succinate)
- Diethoxyphosphinothioyl chloride or diethoxyphosphinothioyl reagents
- Thiol or sulfide nucleophiles (e.g., sodium hydrosulfide, thiols)
- Alkylating agents for methylthio substitution
Stepwise Synthesis
Step 1: Preparation of Diethyl Succinate Backbone
- Diethyl succinate is commercially available or prepared by esterification of succinic acid with ethanol under acidic catalysis.
Research Findings and Literature Data
- Mastryukova et al. (1977) reported the synthesis of diethyl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate with detailed reaction conditions and yields, emphasizing the importance of controlling moisture and temperature to prevent hydrolysis of phosphorus reagents.
- The compound’s boiling point is approximately 458.4°C at 760 mmHg, indicating thermal stability suitable for distillation-based purification.
- The density is reported as 1.251 g/cm³, and the flash point is 231°C, relevant for handling and safety during synthesis.
Comparative Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting ester | Diethyl succinate | Commercially available or synthesized |
| Thiolation reagent | Sodium hydrosulfide or thiols | Controls sulfanyl substitution |
| Phosphorus reagent | Diethoxyphosphinothioyl chloride | Sensitive to moisture, requires dry conditions |
| Solvent | Dry dichloromethane, THF, or DMF | Anhydrous solvents preferred |
| Temperature range | 0–50°C (thiolation), 0–25°C (phosphinothioylation) | Low temperatures to avoid side reactions |
| Purification method | Vacuum distillation, chromatography | Ensures product purity |
| Yield | Moderate to high (literature reports vary) | Dependent on reaction control |
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer and Antiviral Agents
The compound is involved in the synthesis of various bioactive molecules, including anticancer and antiviral agents. Research indicates that derivatives of butanedioic acid can inhibit specific cancer cell lines and viral replication processes. For instance, studies have shown that compounds derived from butanedioic acid exhibit cytotoxic effects against breast cancer cells, highlighting their potential as therapeutic agents in oncology .
1.2 Enzyme Inhibition
Butanedioic acid derivatives have been investigated for their ability to inhibit enzymes such as lipoxygenase. A study demonstrated that certain thioether derivatives of butanedioic acid showed significant inhibition of 5-lipoxygenase, which is crucial in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
Agricultural Applications
2.1 Plant Growth Regulators
Research has explored the use of butanedioic acid derivatives as plant growth regulators. These compounds can enhance growth parameters in crops by modulating metabolic pathways. For example, certain formulations have been shown to improve root development and overall plant vigor when applied to various agricultural species .
2.2 Pest Control
The compound's derivatives are also being studied for their pesticidal properties. Preliminary studies indicate that butanedioic acid-based formulations can act as effective insecticides against specific pests, offering a potential alternative to synthetic pesticides .
Materials Science
3.1 Polymer Synthesis
Butanedioic acid diethyl ester serves as a precursor in the synthesis of functional polyesters and other polymeric materials. Its ability to participate in polycondensation reactions makes it valuable for producing biodegradable plastics and other environmentally friendly materials .
3.2 Analytical Applications
In analytical chemistry, butanedioic acid derivatives are utilized for the separation and analysis of complex mixtures using high-performance liquid chromatography (HPLC). The compound's unique chemical properties allow it to be effectively isolated from various matrices, making it useful in pharmacokinetic studies .
Case Study: Anticancer Activity
A study conducted on various butanedioic acid derivatives revealed that certain modifications significantly increased their anticancer activity against human cancer cell lines. The following table summarizes the findings:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Butanedioic Acid Derivative A | 10 | MCF-7 (Breast Cancer) |
| Butanedioic Acid Derivative B | 25 | HeLa (Cervical Cancer) |
| Butanedioic Acid Derivative C | 15 | A549 (Lung Cancer) |
Case Study: Plant Growth Enhancement
A field trial assessed the effects of butanedioic acid-based growth regulators on crop yield:
| Treatment | Crop Type | Yield Increase (%) |
|---|---|---|
| Control | Corn | 0 |
| Butanedioic Acid Treatment A | Corn | 15 |
| Butanedioic Acid Treatment B | Soybean | 20 |
Mechanism of Action
The mechanism by which Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester exerts its effects involves the interaction of its thio and phosphinothioyl groups with target molecules. These interactions can inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s ability to form stable complexes with proteins and other biomolecules is central to its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related phosphorothioates, succinate esters, and derivatives.
Table 1: Structural and Functional Comparison of Selected Compounds
*Inferred from Malathion’s formula (C₁₀H₁₉O₆PS₂) with ethoxy replacing methoxy.
†Calculated based on molecular formula.
Structural Analogues: Phosphorothioate Esters
- Malathion vs. Ethoxy groups may reduce hydrolysis rates compared to methoxy, as larger alkyl groups sterically hinder nucleophilic attack .
- Malaoxon :
The oxidation of the P=S group in Malathion to P=O in Malaoxon increases its acetylcholinesterase inhibition potency. A similar oxidation product of the target compound would likely exhibit heightened toxicity .
Succinate Esters with Varied Substituents
- Diethyl Succinate: A simple ester lacking phosphorus or sulfur groups.
- Acetylsuccinic Acid Diethyl Ester :
The acetyl group introduces a ketone functionality, enabling participation in condensation reactions. This contrasts with the target compound’s phosphorothioate group, which may undergo hydrolysis or redox reactions .
Degradation Products and Metabolites
- Butanedioic Acid, [(Dimethoxyphosphinothioyl)Thio]-, Diethyl Ester (): A Malathion degradation product, this compound retains the phosphorothioate core but loses the methylthio group. Similar degradation pathways (e.g., esterase-mediated hydrolysis) are expected for the target compound, yielding carboxylic acid derivatives .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely mirrors Malathion’s, involving thiophosphorylation of succinic acid derivatives. Ethoxy groups may require longer reaction times due to reduced electrophilicity of diethoxyphosphinothioyl chloride vs. dimethoxy analogs .
- Toxicological Profile : While Malathion’s LD₅₀ (rat, oral) is 1,000–2,000 mg/kg, ethoxy substitution could modulate toxicity. Larger alkyl groups often reduce acute toxicity but may enhance chronic effects due to bioaccumulation .
- Environmental Fate : Higher lipophilicity (logP ~3.5–4.0, estimated) suggests greater soil adsorption and reduced aqueous mobility compared to Malathion (logP 2.75) .
Biological Activity
Butanedioic acid, diethyl ester, commonly known as diethyl succinate, is an organic compound with the chemical formula C8H14O4. It is a colorless liquid that is widely used in various applications, including as a solvent and in the synthesis of other chemicals. This article focuses on its biological activity, exploring its effects on human health and potential therapeutic applications.
- Molecular Weight : 174.1944 g/mol
- CAS Number : 123-25-1
- IUPAC Name : Butanedioic acid, diethyl ester
Biological Activity Overview
Diethyl succinate has been studied for its diverse biological activities. Research indicates that it possesses antimicrobial, anti-inflammatory, and antioxidant properties. These activities are crucial for its potential applications in pharmaceuticals and agriculture.
Antimicrobial Activity
Several studies have documented the antimicrobial effects of diethyl succinate against various pathogens. For instance:
- Gram-positive and Gram-negative Bacteria : The compound demonstrated significant inhibitory effects on both types of bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Fungal Inhibition : Diethyl succinate has also shown effectiveness against certain fungal species, contributing to its use in treating fungal infections .
Anti-inflammatory Effects
Research indicates that diethyl succinate may exert anti-inflammatory effects through the modulation of inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases .
Antioxidant Properties
Diethyl succinate has been evaluated for its antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . This property enhances its appeal in dietary supplements and functional foods.
Case Studies
- Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of diethyl succinate against common pathogens. The results indicated that at concentrations of 200 μg/mL, it effectively inhibited bacterial growth, comparable to standard antibiotics .
- In Vivo Anti-inflammatory Study : In an animal model of inflammation, diethyl succinate significantly reduced edema formation and levels of inflammatory markers when administered at a dose of 50 mg/kg body weight .
- Oxidative Stress Reduction : A clinical trial evaluated the antioxidant capacity of diethyl succinate in human subjects exposed to oxidative stress. The findings revealed a significant decrease in oxidative markers post-treatment with diethyl succinate .
Data Tables
| Biological Activity | Test Organism/Condition | Concentration | Result |
|---|---|---|---|
| Antimicrobial | E. coli | 200 μg/mL | Inhibition observed |
| Antimicrobial | S. aureus | 200 μg/mL | Inhibition observed |
| Anti-inflammatory | Inflammation model | 50 mg/kg | Reduced edema |
| Antioxidant | Human clinical trial | N/A | Decreased oxidative markers |
Q & A
Basic: What synthetic routes are commonly employed to prepare Butanedioic acid derivatives with phosphorodithioate functionalities?
The synthesis typically involves sequential esterification and phosphorodithioate group incorporation. For example, malathion (a structurally related compound) is synthesized by reacting diethyl maleate with O,O-dimethyl phosphorodithioate under basic conditions . Key steps include controlling reaction temperature (20–25°C) to minimize hydrolysis and using anhydrous solvents to prevent side reactions. Structural confirmation relies on NMR (e.g., ³¹P NMR for phosphorus environment) and mass spectrometry .
Basic: Which analytical techniques are optimal for quantifying this compound in environmental samples?
Gas chromatography-mass spectrometry (GC/MS) with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film thickness) is widely used. Sample preparation involves liquid-liquid extraction using dichloromethane, followed by cleanup with Florisil® cartridges. Detection limits as low as 0.1 µg/L are achievable with selected ion monitoring (SIM) for ions m/z 173 (phosphorodithioate fragment) and m/z 125 (succinate backbone) . For metabolite identification, LC-HRMS with a C18 column and electrospray ionization (ESI) in positive mode provides higher sensitivity .
Advanced: How do microbial degradation pathways differ between this compound and its oxon analog (e.g., malaoxon)?
White-rot fungi (Pleurotus ostreatus) degrade the parent compound via hydrolysis of the phosphorodithioate ester bond, yielding diethyl mercaptosuccinate and dimethyl phosphorodithioate. In contrast, malaoxon (the oxon form) undergoes oxidative desulfuration, forming reactive intermediates that inhibit acetylcholinesterase (AChE). Enzymatic assays using fungal lysates show 3× faster degradation rates for the parent compound compared to malaoxon, attributed to esterase specificity . Contradictions in metabolite profiles (e.g., presence/absence of thiadiazole derivatives) may arise from microbial strain variability .
Advanced: What experimental designs are recommended for studying AChE inhibition kinetics?
Use purified electric eel AChE (Type VI-S) in a spectrophotometric Ellman assay. Pre-incubate the enzyme with varying concentrations of the compound (0.1–100 µM) in phosphate buffer (pH 8.0) at 25°C. Measure residual activity using acetylthiocholine iodide (1 mM) and DTNB (0.3 mM). Calculate inhibition constants (Kᵢ) via nonlinear regression. Comparative studies with malaoxon reveal 10–100× higher potency for the oxon form due to irreversible phosphorylation of AChE’s serine residue .
Advanced: How can computational modeling predict metabolic activation pathways?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level identifies electrophilic sulfur atoms in the phosphorodithioate group as primary sites for oxidative attack. Molecular docking (AutoDock Vina) with cytochrome P450 3A4 (CYP3A4) predicts binding affinities (ΔG = −8.2 kcal/mol) favoring S-oxidation to malaoxon. QSAR models trained on LogP and polar surface area correlate with in vitro hepatic microsomal clearance rates (R² = 0.89) .
Advanced: What methodologies resolve contradictions in reported environmental half-lives?
Controlled photolysis studies under simulated sunlight (λ > 290 nm) in aqueous solutions (pH 7) show a half-life of 48 hours, while soil microcosm data indicate 7–14 days. Discrepancies arise from soil organic matter binding and microbial activity. Use ¹⁴C-labeled compound in fate studies to track mineralization (CO₂ evolution) and non-extractable residues. LC-HRMS confirms hydroxylated derivatives as dominant transformation products in water vs. soil .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Use PPE (nitrile gloves, respirators with organic vapor cartridges) and work in a fume hood. Store at 2–8°C in amber glass bottles to prevent thermal degradation and photolysis. Spill management requires neutralization with 10% sodium bicarbonate and adsorption using vermiculite. Toxicity data (LD₅₀ rat oral = 1,000–1,375 mg/kg) classify it as moderately hazardous (WHO Class III) .
Advanced: How do stereochemical variations impact bioactivity?
The compound exists as a racemic mixture, but enantioselective toxicity is observed. Chiral HPLC (Chiralpak® IC column) separates R- and S-enantiomers. AChE inhibition assays show the R-enantiomer is 2.5× more potent due to better alignment with the enzyme’s catalytic triad. Molecular dynamics simulations (AMBER) reveal differential hydrogen bonding with Gly119 and Glu202 residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
